4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features both pyrrole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which can be synthesized through the reaction of α-amino aldehydes with acyl (bromo)acetylenes . The isoindole moiety can be constructed through cyclization reactions involving appropriate precursors . The final step involves coupling the pyrrole and isoindole units under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and isoindole rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrole derivatives: Compounds like 2-formylpyrrole and 2-acylethynylpyrroles share structural similarities with the pyrrole moiety of the target compound.
Isoindole derivatives: Compounds such as 2,3-dihydro-1H-isoindole-1,3-dione and its substituted analogs are structurally related to the isoindole moiety.
Uniqueness
4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of pyrrole and isoindole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-amino-2-(1H-pyrrol-3-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-10-3-1-2-9-11(10)13(18)16(12(9)17)7-8-4-5-15-6-8/h1-6,15H,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWCIEHNDFIZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC3=CNC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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